HyNic PEG2 BCN
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Overview
Description
HyNic PEG2 BCN is a compound that combines a hydrazinonicotinamide (HyNic) moiety with a bicyclo[6.1.0]nonyne (BCN) group through a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HyNic PEG2 BCN involves the conjugation of hydrazinonicotinamide with bicyclo[6.1.0]nonyne through a polyethylene glycol spacer. The reaction typically occurs under mild conditions, ensuring high yield and purity. The hydrazinonicotinamide moiety reacts with aldehyde or ketone groups to form a reversible hydrazone linker, while the bicyclo[6.1.0]nonyne group participates in strain-promoted alkyne-azide cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes purification steps such as chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
HyNic PEG2 BCN undergoes several types of chemical reactions, including:
Hydrazone Formation: The hydrazinonicotinamide moiety reacts with aldehyde or ketone groups to form hydrazone linkages.
Strain-Promoted Alkyne-Azide Cycloaddition: The bicyclo[6.1.0]nonyne group reacts with azide groups in a copper-free click chemistry reaction.
Common Reagents and Conditions
Hydrazone Formation: Common reagents include aldehydes and ketones, with the reaction typically occurring under mild conditions.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction involves azide-functionalized compounds and occurs under ambient conditions without the need for a copper catalyst.
Major Products
Hydrazone Linkages: Formed from the reaction of hydrazinonicotinamide with aldehydes or ketones.
Triazole Linkages: Resulting from the strain-promoted alkyne-azide cycloaddition reaction.
Scientific Research Applications
HyNic PEG2 BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of HyNic PEG2 BCN involves its ability to form stable linkages with biomolecules through hydrazone formation and strain-promoted alkyne-azide cycloaddition. The hydrazinonicotinamide moiety targets carbonyl groups, while the bicyclo[6.1.0]nonyne group reacts with azide groups, enabling efficient bioconjugation and labeling .
Comparison with Similar Compounds
Similar Compounds
BCN PEG2 TAMRA: Similar to HyNic PEG2 BCN but includes a fluorescent dye for imaging applications.
HyNic PEG2 Azide: Contains an azide group instead of the bicyclo[6.1.0]nonyne group, used for copper-catalyzed click chemistry.
Uniqueness
This compound is unique due to its combination of hydrazinonicotinamide and bicyclo[6.1.0]nonyne, allowing for versatile bioconjugation and click chemistry applications without the need for a copper catalyst .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-19(2)30-31-24-10-9-20(17-29-24)25(32)27-11-13-34-15-16-35-14-12-28-26(33)36-18-23-21-7-5-3-4-6-8-22(21)23/h9-10,17,21-23H,5-8,11-16,18H2,1-2H3,(H,27,32)(H,28,33)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZIJQCMBXWWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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